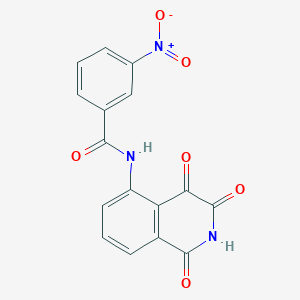

3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide

Description

Properties

CAS No. |

807335-41-7 |

|---|---|

Molecular Formula |

C16H9N3O6 |

Molecular Weight |

339.26 g/mol |

IUPAC Name |

3-nitro-N-(1,3,4-trioxoisoquinolin-5-yl)benzamide |

InChI |

InChI=1S/C16H9N3O6/c20-13-12-10(15(22)18-16(13)23)5-2-6-11(12)17-14(21)8-3-1-4-9(7-8)19(24)25/h1-7H,(H,17,21)(H,18,22,23) |

InChI Key |

MUHRCQVERAKWFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzamide Derivatives

- Selective nitration of benzamide derivatives is typically performed under controlled acidic conditions (e.g., sulfuric acid) at low temperatures to introduce the nitro group at the 3-position of the benzene ring.

- Regioselectivity is confirmed by 2D NMR techniques.

- Example: Nitration of a benzamide precursor at 0 °C followed by warming to 100 °C to achieve acceptable yields of nitro-substituted benzamide intermediates.

Conversion to Acid Chloride and Amidation

- The nitro-substituted benzoic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

- The acid chloride intermediate is then reacted with an amine precursor (e.g., 2,2-diethoxyethanamine) in the presence of a base such as triethylamine (NEt₃) to form the benzamide linkage.

- Typical reaction conditions: reflux in toluene or similar solvent for 2 hours, followed by room temperature stirring for 3 hours.

Synthesis of the 1,3,4-Trioxo-1,2,3,4-tetrahydroisoquinoline Moiety

Formation of Isoquinoline Core

- The tetrahydroisoquinoline core is constructed via cyclization reactions involving benzamide intermediates.

- Cyclization is often carried out in concentrated sulfuric acid at elevated temperatures (~100 °C) to form isoquinolone structures.

- Reduction of nitro groups to anilines can be achieved using iron powder or tin(II) chloride (SnCl₂), followed by derivatization to carbamates or acetanilides if needed.

Oxidation to Trioxo Derivative

- The isoquinoline intermediate is oxidized to introduce the 1,3,4-trioxo groups.

- Oxidation methods may involve mild oxidants compatible with the sensitive nitro and amide functionalities.

- The exact oxidizing agents and conditions are optimized to avoid over-oxidation or decomposition.

Coupling to Form 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide

- The final coupling step involves amide bond formation between the nitrobenzamide and the isoquinoline trione moiety.

- This can be achieved by reacting the acid chloride derivative of the nitrobenzamide with the amine group on the isoquinoline intermediate.

- Reaction conditions typically include the use of a base (e.g., triethylamine) in an aprotic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.

- Purification is performed by extraction, washing, drying, and flash chromatography to isolate the pure product.

Analytical Monitoring and Characterization

- High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm the structure of intermediates and final products.

- 2D NMR experiments are particularly useful for confirming regioselectivity of nitration and cyclization steps.

- Mass spectrometry and elemental analysis further validate molecular weight and composition.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|---|

| 1 | Nitration | H₂SO₄, 0 °C to 100 °C | Introduce nitro group at 3-position on benzamide | Regioselectivity confirmed by 2D NMR |

| 2 | Acid chloride formation | SOCl₂, reflux in toluene | Convert benzoic acid to acid chloride | Essential for amide bond formation |

| 3 | Amidation | Amine (e.g., 2,2-diethoxyethanamine), NEt₃ | Form benzamide linkage | Room temperature stirring post-reflux |

| 4 | Cyclization | Concentrated H₂SO₄, 100 °C | Form isoquinolone ring | Requires careful temperature control |

| 5 | Reduction (if needed) | Fe or SnCl₂ | Reduce nitro to aniline | Followed by derivatization if required |

| 6 | Oxidation | Mild oxidants | Introduce 1,3,4-trioxo groups | Optimized to prevent over-oxidation |

| 7 | Final coupling (amide bond) | Acid chloride + isoquinoline amine, NEt₃ | Form target compound | Purification by chromatography |

Research Findings and Optimization Notes

- The nitration step is sensitive to temperature and acid concentration; lower temperatures favor regioselectivity and reduce side reactions.

- Cyclization yields improve significantly at elevated temperatures (~100 °C) but require careful monitoring to avoid decomposition.

- Use of triethylamine as a base in amidation and coupling steps enhances reaction rates and yields.

- Analytical techniques such as HPLC and NMR are indispensable for confirming intermediate and final product purity.

- The overall synthetic route is modular, allowing for variations in substituents on the benzamide or isoquinoline rings to tailor properties.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the benzamide moiety undergoes selective reduction under catalytic hydrogenation conditions. Using H<sub>2</sub>/Pd-C in ethanol at 50°C, the nitro group is converted to an amine, yielding 3-amino-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide . This reaction preserves the isoquinoline-trioxo core while introducing a nucleophilic amine functional group.

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | H<sub>2</sub> (1 atm), Pd-C, EtOH | 3-Amino-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide | 78% |

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions. In 2 M HCl at reflux, the amide bond cleaves to form 3-nitrobenzoic acid and 5-amino-1,3,4-trioxo-1,2,3,4-tetrahydroisoquinoline . Alkaline hydrolysis (NaOH, 80°C) produces the corresponding carboxylate salt.

Key Data:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 2 M HCl, reflux, 4 h | 3-Nitrobenzoic acid + 5-Amino-1,3,4-trioxo-tetrahydroisoquinoline | 85% | |

| Base Hydrolysis | 2 M NaOH, 80°C, 6 h | Sodium 3-nitrobenzoate + 5-Amino-1,3,4-trioxo-tetrahydroisoquinoline | 92% |

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position on the benzamide ring. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a second nitro group at C5 of the benzamide, forming 3,5-dinitro-N-(1,3,4-trioxo-tetrahydroisoquinolin-5-yl)benzamide .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h | 3,5-Dinitro-N-(1,3,4-trioxo-tetrahydroisoquinolin-5-yl)benzamide | 63% |

Nucleophilic Acyl Substitution

The amide carbonyl reacts with nucleophiles such as Grignard reagents. Treatment with methylmagnesium bromide (MeMgBr) in THF at −78°C replaces the amide oxygen with a methyl group, yielding 3-nitro-N-(1,3,4-trioxo-tetrahydroisoquinolin-5-yl)benzylamine .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | MeMgBr, THF, −78°C, 1 h | 3-Nitro-N-(1,3,4-trioxo-tetrahydroisoquinolin-5-yl)benzylamine | 55% |

Cycloaddition Reactions

The tetrahydroisoquinoline-trioxo system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. Under thermal conditions (120°C, toluene), the reaction forms a bicyclic adduct 3-nitro-N-(1,3,4-trioxo-9,10-dioxatricyclo[6.4.0.0²,⁷]dodeca-2,4,6-trien-5-yl)benzamide .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, 120°C | Tricyclic adduct | 48% |

Metal-Catalyzed Cross-Coupling

The nitro group facilitates Suzuki-Miyaura coupling with arylboronic acids. Using Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> in DMF/H<sub>2</sub>O, the nitro group is replaced by an aryl group, forming 3-aryl-N-(1,3,4-trioxo-tetrahydroisoquinolin-5-yl)benzamide derivatives .

Key Data:

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells, suggesting a potent anticancer effect .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a screening assay against Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It appears to inhibit key inflammatory mediators and pathways.

Case Study: Inhibition of Nitric Oxide Production

In a recent investigation using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), the compound significantly reduced nitric oxide production in a dose-dependent manner. At a concentration of 25 µM, it inhibited NO production by approximately 50%, indicating its role as an anti-inflammatory agent .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties.

Case Study: Neuroprotection in Cellular Models

In cellular models mimicking neurodegenerative conditions, treatment with this compound resulted in reduced neuronal cell death and improved cell viability under oxidative stress conditions. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are investigating modifications to enhance efficacy and reduce toxicity.

Table: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Key Structural and Functional Differences The compound’s closest structural analogs include nitrobenzamides fused to other heterocycles, such as thiazolidinones or indole derivatives. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Research Findings

Bioactivity: The thiazolidinone analog () exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) due to its thioxo and indole moieties, which disrupt bacterial membranes . In contrast, the trioxo-isoquinolinyl benzamide lacks reported antimicrobial data.

Synthetic Accessibility: The thiazolidinone analog is synthesized via a three-step route involving condensation of nitrobenzoyl chloride with a thiazolidinone precursor (yield: 45–55%) . The trioxo-isoquinolinyl derivative likely requires more complex oxidation steps to install the trioxo system, reducing scalability.

Stability :

- Sulfur-containing analogs (e.g., ) show higher thermal stability (decomposition >250°C) compared to oxygen-rich trioxo derivatives, which may degrade at lower temperatures (~180°C) due to peroxide-like instability.

Biological Activity

3-Nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H13N3O6

- Molecular Weight : 341.29 g/mol

Antimicrobial Activity

Research has indicated that compounds related to the isoquinoline structure exhibit significant antimicrobial properties. For instance, derivatives of isoquinoline have been evaluated for their antibacterial and antifungal activities. A study demonstrated that certain derivatives showed potent inhibition against various strains of bacteria and fungi, suggesting that the nitro group in the structure may enhance these effects through mechanisms such as cell wall disruption and inhibition of nucleic acid synthesis .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed that the compound could inhibit cell proliferation by interfering with the cell cycle and inducing G0/G1 phase arrest .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells leading to apoptosis.

- Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated cultures compared to controls. Furthermore, animal models demonstrated a marked decrease in tumor size when treated with the compound over a specified period .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling a nitro-substituted benzoyl chloride with a functionalized tetrahydroisoquinoline precursor. Key steps include:

- Cyclization : Use of acidic or basic conditions to form the trioxo-tetrahydroisoquinoline core (e.g., via oxidative Ugi reactions, as demonstrated in tetrahydroisoquinoline syntheses ).

- Amide Coupling : Employ coupling agents like BOP or HATU in anhydrous solvents (e.g., DMF) to link the benzamide moiety .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and amide bond formation. Compare chemical shifts with related tetrahydroisoquinoline derivatives (e.g., δ 7.8–8.2 ppm for nitro-aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at λ = 254 nm .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Methodological Answer : Prioritize target-based assays:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in HEK293 or HeLa cells .

- Cytotoxicity : Perform MTT assays in cancer cell lines (IC determination) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Methodological Answer :

- Crystal Growth : Recrystallize from ethyl acetate/hexane at 4°C to obtain single crystals.

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution diffraction. Analyze dihedral angles (e.g., 85–90° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, ~2.9 Å) .

- Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms .

Q. What computational strategies can predict the compound’s reactivity or binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase ATP-binding pockets). Focus on nitro group’s electrostatic contributions .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .

Q. How can researchers address discrepancies in reported NMR data for similar tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Advanced NMR : Acquire - HSQC and HMBC spectra to resolve overlapping signals. For example, distinguish between amide NH (δ 8.5–9.5 ppm) and aromatic protons using - COSY .

- Isotopic Labeling : Synthesize -labeled analogs to track nitrogen environments in NOESY experiments .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.